2-(1H-indol-3-yl)-2-methylpropanenitrile
Overview
Description
2-(1H-indol-3-yl)-2-methylpropanenitrile, also known as IMN, is a chemical compound with a molecular formula of C12H12N2. It belongs to the class of indole derivatives and has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Inhibitors in Pharmacology
A study by Ludwig et al. (2006) focused on the synthesis and evaluation of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha (cPLA2alpha). These compounds were tested in cellular assays and demonstrated high potency against the isolated enzyme, highlighting their potential as pharmacological inhibitors (Ludwig et al., 2006).
Catalysis in Organic Chemistry
In the field of organic chemistry, Li et al. (2019) described the chemoselective aza-Michael addition of indoles to 2-aroyl-1,3-diarylenones. This study showcases the utility of indole derivatives in organic synthesis, particularly in achieving high yields and chemoselectivity under mild conditions (Li et al., 2019).
Fuel Cell Technology
Hamad et al. (2021) explored the use of novel indole derivatives as organic, metal-free catalysts for fuel cells. Their research demonstrated that these indole-based catalysts exhibit significant activity in glucose electrooxidation, indicating their potential in sustainable energy technologies (Hamad et al., 2021).
Synthesis of Heterocyclic Compounds
Slaett et al. (2005) investigated the synthetic applications of 3-(cyanoacetyl)indoles. Their work provided insight into the synthesis of various indole-containing compounds, underscoring the versatility of indole derivatives in the synthesis of complex molecules (Slaett et al., 2005).
Corrosion Inhibition
Verma et al. (2016) conducted a study on 3-amino alkylated indoles as corrosion inhibitors for mild steel. Their findings revealed that these indole derivatives effectively inhibit corrosion in acidic environments, showcasing their practical applications in material science (Verma et al., 2016).
Anti-inflammatory Agents
Research by Rehman et al. (2022) focused on the synthesis and biological evaluation of chalcone derivatives containing indole units as anti-inflammatory agents. This study highlights the potential of indole derivatives in the development of new therapeutic agents (Rehman et al., 2022).
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11/h3-7,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPHSCQFFHSUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630676 | |
Record name | 2-(1H-Indol-3-yl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23078-29-7 | |
Record name | 2-(1H-Indol-3-yl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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